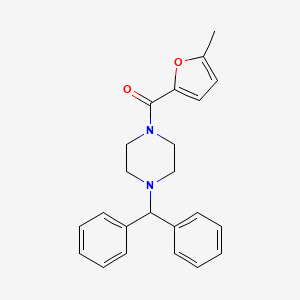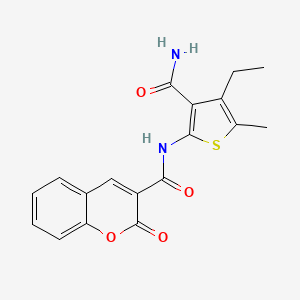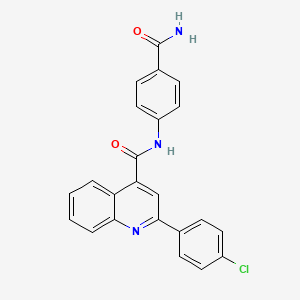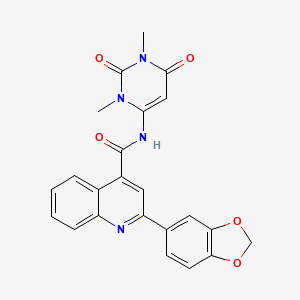![molecular formula C20H22BrN3 B3481862 3-{[4-(2-bromobenzyl)piperazino]methyl}-1H-indole](/img/structure/B3481862.png)
3-{[4-(2-bromobenzyl)piperazino]methyl}-1H-indole
Overview
Description
3-{[4-(2-bromobenzyl)piperazino]methyl}-1H-indole is a complex organic compound that features an indole core structure substituted with a piperazine ring and a bromobenzyl group. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals . The incorporation of a piperazine ring enhances the compound’s biological activity, making it a valuable target for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-bromobenzyl)piperazino]methyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a bromobenzyl halide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-bromobenzyl)piperazino]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Benzyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(2-bromobenzyl)piperazino]methyl}-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[4-(2-bromobenzyl)piperazino]methyl}-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes and reach its targets. The bromobenzyl group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(2-chlorobenzyl)piperazino]methyl}-1H-indole: Similar structure but with a chlorine atom instead of bromine.
3-{[4-(2-fluorobenzyl)piperazino]methyl}-1H-indole: Similar structure but with a fluorine atom instead of bromine.
3-{[4-(2-methylbenzyl)piperazino]methyl}-1H-indole: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromobenzyl group in 3-{[4-(2-bromobenzyl)piperazino]methyl}-1H-indole imparts unique chemical and biological properties. Bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to its targets. This makes it distinct from its chlorine, fluorine, and methyl analogs .
Properties
IUPAC Name |
3-[[4-[(2-bromophenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3/c21-19-7-3-1-5-16(19)14-23-9-11-24(12-10-23)15-17-13-22-20-8-4-2-6-18(17)20/h1-8,13,22H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADIXOUBCHKQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3481782.png)

![ethyl (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) carbonate](/img/structure/B3481798.png)

![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3481818.png)
![2-[4-(2-hydroxyethylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide](/img/structure/B3481826.png)


![3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE](/img/structure/B3481850.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B3481857.png)
![1-[(4-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B3481869.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B3481875.png)
![1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3481891.png)
![1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine](/img/structure/B3481899.png)
